N-(2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)27-9-12(23)18-10-7-5-6-8-11(10)26-4/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPHNYXJTUJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N5O4S
- Molecular Weight : 390.4 g/mol
- CAS Number : 897453-25-7
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors. Purinergic signaling plays a crucial role in various physiological processes including inflammation and immune responses. This compound may modulate these pathways by influencing the availability of extracellular purines and their degradation through ecto-nucleotide triphosphate diphosphohydrolases such as CD39 and CD73 .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Cytotoxic Effects
Studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The IC50 values vary depending on the cell type but generally fall within the range of 10 to 50 µM. The cytotoxic effects are likely mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Study 1: Inhibition of Bacterial Secretion Systems
In a study examining the inhibition of Type III Secretion Systems (T3SS) in pathogenic bacteria, this compound was found to reduce the secretion of virulence factors by approximately 50% at concentrations around 50 µM . This suggests potential applications in developing new antimicrobial agents.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in human breast cancer cells (MCF7) and colon cancer cells (HT29). The study reported an IC50 value of approximately 30 µM for MCF7 cells after 48 hours of treatment . Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC50 (µM) | Cell Type/Organism |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | < 50 | Various bacterial strains |
| Cytotoxic | Induction of apoptosis | 10 - 50 | MCF7 (breast cancer), HT29 (colon cancer) |
| Inhibition of T3SS | Reduction in virulence factor secretion | ~50 | Pathogenic bacteria |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is compared to four analogs (Table 1) with modifications to the purine substituents and acetamide-linked aryl groups. Key structural differences include:
- Purine Substituents : The target compound’s 1,3,9-trimethyl substitution contrasts with analogs bearing alkyl chains (e.g., 7-hexadecyl in ) or unsaturated groups (e.g., 7-(but-2-enyl) in ).
- Acetamide Substituents : The 2-methoxyphenyl group in the target differs from phenyl (), 3-trifluoromethylphenyl (), and unsubstituted acetamide ().
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacological Implications
Lipophilicity :
- The target’s 2-methoxyphenyl group enhances solubility compared to analogs with trifluoromethyl () or phenyl () groups. The methoxy oxygen may participate in hydrogen bonding, improving aqueous solubility .
- Long alkyl chains (e.g., 7-hexadecyl in ) drastically increase logP, likely reducing solubility but enhancing membrane permeability .
Metabolic Stability :
- The trifluoromethyl group in ’s compound may slow oxidative metabolism, extending half-life .
- The target’s methyl groups (1,3,9) could reduce metabolic degradation compared to unsaturated () or long-chain () analogs.
The 7-substituent in analogs (e.g., ethyl, hexadecyl) may occupy hydrophobic pockets in proteins, altering binding affinity .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including the formation of the purin-8-ylsulfanyl moiety and subsequent coupling with the methoxyphenylacetamide group. Critical parameters include:
- Reaction Optimization : Temperature control (e.g., 60–80°C for thiouracil coupling) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is essential to isolate intermediates and the final product. Purity (>95%) should be confirmed via HPLC .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are mandatory to validate structural integrity .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Evidence suggests moderate solubility in DMSO, making it suitable for in vitro studies at concentrations ≤10 mM .
- Stability Profiling : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and light conditions. Monitor degradation via LC-MS over 72 hours .
Q. What spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H NMR identifies methoxy (-OCH₃) and methyl groups on the purine core; ¹³C NMR confirms carbonyl (C=O) and sulfanyl (C-S) linkages .
- FTIR : Peaks at ~1670 cm⁻¹ (C=O stretching) and 2550 cm⁻¹ (S-H/C-S bonds) validate functional groups .
Advanced Research Questions
Q. How can computational methods predict charge distribution and reactivity?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Charge density analysis reveals electron-rich regions (e.g., carbonyl O14: −0.488 e) prone to nucleophilic attacks .
- HOMO-LUMO Analysis : Predicts redox behavior; a narrow energy gap (<3 eV) suggests potential for charge-transfer interactions in biological systems .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HepG2) to differentiate compound-specific effects from cell-type variability .
- Off-Target Screening : Use kinase profiling or proteome-wide affinity pulldowns to identify unintended targets. Cross-reference with databases like ChEMBL .
Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?
- Kinetic Studies : Monitor intermediates via time-resolved LC-MS. A two-step mechanism is hypothesized: (1) nucleophilic substitution at the purine C8 position, (2) SN2 displacement by the acetamide thiolate .
- Isotope Labeling : Use ³⁴S-labeled thiouracil precursors to track sulfur incorporation in the final product .
Q. What methodologies optimize enantiomeric purity for chiral derivatives?
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide coupling to control stereochemistry .
Methodological Notes
- Data Interpretation : Cross-validate computational predictions (e.g., DFT, HOMO-LUMO) with experimental results (X-ray crystallography, NMR) to minimize modeling errors .
- Contradiction Mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
